molecular formula C4H5N3O B2374293 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 138624-57-4

4-Methyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B2374293
CAS No.: 138624-57-4
M. Wt: 111.104
InChI Key: YWHCWSOBIXRMBY-UHFFFAOYSA-N
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Description

4-Methyl-4H-1,2,4-triazole-3-carbaldehyde (CAS 138624-57-4) is a chemical compound with the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol. This heterocyclic aldehyde serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. It is offered with a purity of 98% and should be stored under an inert atmosphere at 2-8°C. As a functionalized 1,2,4-triazole, this compound possesses a reactive aldehyde group that allows for further chemical modifications, making it a crucial intermediate for constructing more complex molecules. The 1,2,4-triazole core is a privileged scaffold in drug discovery due to its significant biological and pharmacological properties. Triazole derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antiviral effects . Researchers can utilize this aldehyde to develop novel compounds for screening against various biological targets. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the available Safety Data Sheet (SDS) for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-3-5-6-4(7)2-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHCWSOBIXRMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138624-57-4
Record name 4-methyl-4H-1,2,4-triazole-3-carbaldehyde
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Synthetic Methodologies for 4 Methyl 4h 1,2,4 Triazole 3 Carbaldehyde

Established Synthetic Routes to the 4-Methyl-4H-1,2,4-triazole Core

The construction of the 4-methyl-4H-1,2,4-triazole core is a crucial first step. A prevalent method involves the cyclization of thiosemicarbazide derivatives. For instance, the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide, is a common approach to forming substituted 1,2,4-triazole-3-thiols. researchgate.net

A key intermediate for the synthesis of the target molecule is 4-methyl-4H-1,2,4-triazole-3-thiol. This can be synthesized from the appropriate precursors. The methylation of the 1,2,4-triazole (B32235) ring at the N4 position is a critical step. While direct methylation of 1,2,4-triazole can lead to a mixture of isomers, specific reaction conditions can favor the desired N4-alkylation. dtic.milnih.gov For example, the use of a base such as sodium methoxide followed by reaction with a methylating agent like iodomethane has been reported for the methylation of 1,2,4-triazoles. dtic.mil

Another approach involves building the methylated triazole ring from acyclic precursors. This can provide better control over the regioselectivity of the methyl group placement.

Strategies for the Introduction and Derivatization of the 3-Carbaldehyde Moiety

Once the 4-methyl-4H-1,2,4-triazole core is in place, the next critical step is the introduction of the 3-carbaldehyde group. Several strategies can be employed:

Oxidation of a Precursor Alcohol:

A common and reliable method is the oxidation of the corresponding alcohol, (4-methyl-4H-1,2,4-triazol-3-yl)methanol. This two-step approach involves first synthesizing the alcohol and then oxidizing it to the aldehyde. The synthesis of the alcohol can be achieved through the reduction of a corresponding carboxylic acid or its ester.

Direct Formylation:

Direct formylation of the 4-methyl-4H-1,2,4-triazole ring at the C3 position is another potential route. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comijpcbs.comorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃). jk-sci.comwikipedia.org The reactivity of the triazole ring towards electrophilic substitution will determine the feasibility and efficiency of this method.

Transformation of a Thiol Group:

Starting from the readily accessible 4-methyl-4H-1,2,4-triazole-3-thiol, several transformations can lead to the desired carbaldehyde. One potential pathway involves S-alkylation followed by oxidative cleavage or other manipulations of the sulfur-containing side chain. For instance, S-alkylation with a suitable two-carbon electrophile could introduce a precursor that can be subsequently converted to the aldehyde. researchgate.net

Another strategy involves the conversion of the thiol group to a more reactive functional group that can then be transformed into the carbaldehyde.

Reaction Conditions and Catalytic Systems in 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde Synthesis

The specific reaction conditions and the use of appropriate catalysts are paramount for the successful synthesis of this compound.

For the formation of the 4-methyl-4H-1,2,4-triazole core , the choice of base and solvent is critical for achieving high yields and regioselectivity in methylation reactions. The cyclization of thiosemicarbazide precursors is often carried out in the presence of a base like potassium carbonate or sodium hydroxide.

In the oxidation of (4-methyl-4H-1,2,4-triazol-3-yl)methanol , a variety of oxidizing agents can be used. The choice of reagent depends on the desired selectivity and reaction conditions. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid.

For direct formylation using the Vilsmeier-Haack reaction , the reaction temperature and the stoichiometry of the reagents are key parameters to control. The reaction is typically carried out in an inert solvent.

The transformation of the 3-thiol group often requires a base for the initial S-alkylation step. Subsequent steps would depend on the specific synthetic route chosen and may involve a range of reagents and catalysts.

Below is a table summarizing potential reaction conditions for key synthetic steps:

StepReagents and CatalystsSolventsTemperatureNotes
N-Methylation of 1,2,4-triazole Sodium methoxide, IodomethaneMethanol56 °CCan result in a mixture of isomers.
Cyclization of Thiosemicarbazide Potassium CarbonateEthanol (B145695)RefluxA common method for forming the triazole ring.
Oxidation of Alcohol to Aldehyde Manganese Dioxide (MnO₂)DichloromethaneRoom Temp.A mild and selective oxidant for allylic and benzylic alcohols, potentially applicable here.
Vilsmeier-Haack Formylation DMF, POCl₃Dichloromethane or neat0 °C to refluxRequires an electron-rich triazole ring for successful reaction.
S-Alkylation of Thiol Alkyl halide, Base (e.g., Cs₂CO₃)DMF, AcetonitrileRoom Temp.A versatile method for functionalizing the thiol group.

Table 1: Summary of Potential Reaction Conditions

Chemical Reactivity and Derivatization Strategies of 4 Methyl 4h 1,2,4 Triazole 3 Carbaldehyde

Aldehyde-Specific Transformations

The carbaldehyde group is a key site for a variety of synthetic modifications, including condensation reactions, nucleophilic additions, and redox transformations. These reactions are fundamental to extending the molecular framework and introducing new functional groups.

Condensation Reactions and Imine Formation (e.g., Schiff Bases)

The aldehyde functionality of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of heterocyclic derivatization. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to yield the stable imine. mdpi.comnih.gov

While specific studies on this compound are not extensively detailed, the reactivity is well-documented for analogous systems. For instance, various 4-amino-1,2,4-triazole (B31798) derivatives react efficiently with a range of substituted benzaldehydes to produce the corresponding Schiff bases. researchgate.netekb.egnih.govmdpi.com These reactions are often carried out under neutral or mildly acidic conditions. The formation of Schiff bases from 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiols and various aromatic aldehydes proceeds in high yields, demonstrating the general applicability of this transformation. nih.govmdpi.com

The reaction can be represented as follows: C₅H₅N₃O + R-NH₂ → C₅H₄N₃-CH=N-R + H₂O

This reactivity allows for the synthesis of a wide array of derivatives where the R group can be varied, leading to compounds with diverse chemical properties. nih.gov

Table 1: Examples of Schiff Base Formation with Triazole Derivatives This table is illustrative of the general reaction type, as specific data for this compound is not available in the provided search results.

Triazole ReactantAldehyde/Ketone ReactantProductReference
4-Amino-3,5-dimethyl-1,2,4-triazoleSubstituted BenzaldehydesSchiff Bases/Hemiaminals mdpi.comresearchgate.netnih.gov
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolAromatic AldehydesSchiff Bases nih.gov
4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol2-hydroxybenzaldehydeSchiff Base Ligand ekb.eg

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by a variety of nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the creation of more complex molecular architectures.

Wittig Reaction: A prominent example is the Wittig reaction, which converts aldehydes into alkenes. wikipedia.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent) attacking the carbonyl group to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com While specific examples with this compound are not detailed in the provided results, this reaction is a general and powerful method for olefination of aldehydes. For instance, 1-substituted 4-formyl-1,2,3-triazoles have been successfully used in Wittig reactions to synthesize triazole-thienostilbenes. researchgate.net

Grignard Reaction: Another key transformation is the addition of organometallic reagents, such as Grignard reagents (R-MgX). These reagents are potent nucleophiles that add to the carbonyl group to form secondary alcohols after acidic workup. This reaction provides an effective route to introduce various alkyl, aryl, or vinyl groups at the carbon atom of the original aldehyde functionality. While Grignard reactions on triazole-containing compounds are known, care must be taken as the acidic protons on the triazole ring can react with the Grignard reagent. rsc.orggoogle.com Protecting the triazole nitrogen or using excess Grignard reagent may be necessary.

Oxidation and Reduction Pathways of the Carbaldehyde Functionality

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to the corresponding 4-methyl-4H-1,2,4-triazole-3-carboxylic acid can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). This transformation is a standard procedure in organic synthesis.

Reduction: The reduction of the aldehyde to 4-methyl-4H-1,2,4-triazol-3-yl)methanol can be accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent. semanticscholar.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, though they are less selective. The regioselective reduction of ester groups on 1H-1,2,3-triazole rings using NaBH₄ has been reported, indicating the compatibility of the triazole ring with this reagent. semanticscholar.org

Reactions Involving the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with distinct reactivity. Its electron-deficient nature influences its susceptibility to electrophilic and nucleophilic attack. chemicalbook.comnih.gov

Electrophilic Aromatic Substitution on the Triazole Ring

The 1,2,4-triazole ring is considered π-deficient due to the presence of three electronegative nitrogen atoms. chemicalbook.com This characteristic generally deactivates the ring's carbon atoms towards electrophilic aromatic substitution. Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the carbon atoms of the triazole ring are challenging and often require harsh conditions.

Electrophilic attack, when it occurs, preferentially targets the ring nitrogen atoms, which have higher electron density. chemicalbook.comnih.gov For instance, protonation readily occurs at the N4 position. chemicalbook.com Alkylation of N-unsubstituted 1,2,4-triazoles can lead to a mixture of N1 and N4 substituted products, depending on the reaction conditions. chemicalbook.com In the case of this compound, the N4 position is already substituted with a methyl group. While direct electrophilic substitution on the carbon of this specific triazole is not well-documented, studies on fused triazole systems, such as pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, have shown that bromination, iodination, and nitration can occur on the fused pyrimidine (B1678525) ring, suggesting that substitution is possible in more complex, activated systems. nih.gov

Nucleophilic Attack and Ring-Opening Pathways

The π-deficient nature of the 1,2,4-triazole ring makes its carbon atoms susceptible to nucleophilic attack. chemicalbook.com The electron density at the carbon atoms is low, rendering them electrophilic. chemicalbook.com Halogenated 1,2,4-triazoles, for example, can undergo nucleophilic substitution reactions where the halogen is displaced by a nucleophile. researchgate.net

Ring-opening pathways for the 1,2,4-triazole ring are not common under typical conditions due to its aromatic stability. However, such reactions can occur under more forceful conditions or in specialized rearrangements. For the related 1,2,3-triazole isomer, a ring-opening and closing process known as the Cornforth rearrangement has been described, particularly for 1-aryl-4-formyl-1,2,3-triazoles reacting with alkylamines. mdpi.com This involves the cleavage of the N2-N3 and N1-C5 bonds. While this specific rearrangement applies to the 1,2,3-triazole system, it highlights that heterocyclic ring transformations are possible. Specific ring-opening pathways for this compound have not been detailed in the provided search results.

Palladium-Catalyzed Transformations Utilizing this compound Derivatives

The functionalization of the 4-methyl-4H-1,2,4-triazole core at the 3-position via palladium-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex triazole derivatives. These transformations typically require the conversion of the carbaldehyde group of this compound into a more suitable leaving group for palladium catalysis, such as a halide. The resulting 3-halo-4-methyl-4H-1,2,4-triazole can then serve as a versatile substrate in a variety of palladium-catalyzed coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. ontosight.ai

These methodologies allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, onto the triazole ring, providing access to a diverse array of novel compounds with potential applications in medicinal chemistry and materials science. ontosight.airsc.org

Suzuki Coupling Reactions

The Suzuki cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov In the context of 4-methyl-4H-1,2,4-triazole derivatives, the Suzuki coupling enables the arylation of the triazole ring. This is typically achieved by reacting a 3-halo-4-methyl-4H-1,2,4-triazole, such as 3-bromo-4-methyl-4H-1,2,4-triazole, with a boronic acid in the presence of a palladium catalyst and a base. nih.govopenreviewhub.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the efficiency and outcome of the coupling. nih.gov Commonly used catalysts include palladium complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govmdpi.comnih.gov The reaction is versatile and tolerates a variety of functional groups on the boronic acid coupling partner. nih.gov

Table 1: Examples of Suzuki Coupling Reactions with 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole Derivatives
EntryBoronic AcidCatalystBaseSolvent SystemYield (%)Reference
14-(N,N-diphenylamino)phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/EtOHNot specified nih.gov
2Arylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/H₂O/EtOHHigh yields mdpi.comnih.gov

Heck Reaction

The Heck reaction provides a means to form carbon-carbon bonds between an aryl or vinyl halide and an alkene. organic-chemistry.orgmasterorganicchemistry.com For derivatives of 4-methyl-4H-1,2,4-triazole, this reaction allows for the introduction of alkenyl substituents at the 3-position of the triazole ring. The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org

The general mechanism of the Heck reaction involves the oxidative addition of the halide to a palladium(0) species, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. frontiersin.org The stereoselectivity of the Heck reaction is a key feature, often leading to the formation of the trans isomer of the resulting alkene. organic-chemistry.org

Table 2: General Conditions for Palladium-Catalyzed Heck Reactions
ComponentTypical Reagents/ConditionsReference
CatalystPd(OAc)₂, Pd/C organic-chemistry.orgnih.gov
LigandTriphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) masterorganicchemistry.com
BaseTriethylamine (NEt₃), Sodium acetate (B1210297) (NaOAc) masterorganicchemistry.com
SolventDMF, Acetonitrile frontiersin.org

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction is particularly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org In the case of 4-methyl-4H-1,2,4-triazole derivatives, the Sonogashira coupling of a 3-halo-4-methyl-4H-1,2,4-triazole with a terminal alkyne furnishes 3-alkynyl-4-methyl-4H-1,2,4-triazole derivatives. nih.gov

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgwikipedia.org The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. wikipedia.org

Table 3: Key Components of the Sonogashira Coupling Reaction
ComponentRole in the ReactionCommon ExamplesReference
Palladium CatalystFacilitates the oxidative addition of the halidePd(PPh₃)₄, PdCl₂(PPh₃)₂ gold-chemistry.orgorganic-chemistry.org
Copper(I) Co-catalystActivates the alkyneCuI gold-chemistry.orgorganic-chemistry.org
BaseDeprotonates the terminal alkyneTriethylamine, Diisopropylamine organic-chemistry.orgwikipedia.org
SolventProvides the reaction mediumTHF, DMF gold-chemistry.org

4 Methyl 4h 1,2,4 Triazole 3 Carbaldehyde As a Versatile Synthetic Building Block and Precursor

Construction of Diverse Heterocyclic Scaffolds

The aldehyde functionality of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde is the primary site of reactivity, enabling its use in the synthesis of a wide array of fused and linked heterocyclic systems.

Pyrano[2,3-c]pyrazole Derivatives and Annulated Systems

The synthesis of pyrano[2,3-c]pyrazole scaffolds, which are of significant interest in medicinal chemistry, can utilize this compound as a key building block. In one documented pathway, the aldehyde is reacted with an enaminonitrile in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid. This reaction proceeds via the formation of a Schiff base intermediate, which is a common strategy for building larger heterocyclic molecules.

The general reaction involves the condensation of an amine with an aldehyde or ketone. In this specific case, the amino group of the enaminonitrile attacks the carbonyl carbon of this compound, leading to a Schiff base. This intermediate can then undergo further intramolecular cyclization to form more complex, annulated systems. The versatility of this approach allows for the generation of a library of derivatives by varying the substitution on the initial reactants.

Reactant 1Reactant 2ConditionsIntermediateApplication
This compound6-amino-3-methyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileEthanol, Acetic acid (cat.), RefluxSchiff BaseSynthesis of fused heterocyclic systems

Imidazo[2,1-b]thiazol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole Derivatives

The synthesis of highly complex heterocyclic systems such as imidazo[2,1-b]thiazol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole derivatives represents a significant synthetic challenge. While the individual pyranopyrazole and imidazothiazole moieties are well-established pharmacophores, their combination into a single molecular entity is a specialized area of research. A direct synthetic route employing this compound for the construction of this particular fused system is not widely documented in the surveyed chemical literature. The synthesis of such molecules would likely involve a multi-step pathway, potentially utilizing the aldehyde in an early step to form one of the constituent ring systems, followed by subsequent annulation reactions.

Tetrazole Compounds

The conversion of an aldehyde group to a tetrazole ring is a known transformation in organic synthesis, thus allowing this compound to act as a precursor for 3-(1H-tetrazol-5-yl)-4-methyl-4H-1,2,4-triazole. While direct conversion is challenging, a common and plausible pathway involves a two-step sequence. First, the aldehyde is converted into the corresponding oxime by reaction with hydroxylamine (B1172632). Subsequently, the oxime is dehydrated to yield a nitrile. This nitrile intermediate can then undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to form the tetrazole ring. This method is a standard procedure for synthesizing 5-substituted-1H-tetrazoles from nitriles.

Plausible Synthetic Route to Tetrazole Derivative:

Oxime Formation: Reaction of this compound with hydroxylamine hydrochloride in a suitable solvent.

Nitrile Formation: Dehydration of the resulting oxime using reagents such as acetic anhydride, thionyl chloride, or phosphorus pentachloride.

Tetrazole Cyclization: Reaction of the nitrile with sodium azide and a promoter like ammonium chloride or zinc chloride in a polar aprotic solvent such as DMF. ut.ac.ir

Tetrahydro-irrazolopyridine Frameworks

The term "irrazolopyridine" is not a standard nomenclature in chemical literature. It is likely a typographical error for "triazolopyridine." The synthesis of tetrahydro- ut.ac.irnih.govrsc.orgtriazolo[1,5-a]pyridine frameworks is well-documented. beilstein-journals.org However, established synthetic routes to this scaffold, such as the intramolecular Huisgen azide-alkyne cycloaddition, typically start from linear precursors containing both an azide and an alkyne functionality. beilstein-journals.org A direct synthetic pathway starting from an aromatic aldehyde like this compound to construct the saturated pyridine (B92270) portion of the fused ring system is not readily apparent or commonly reported. Such a transformation would require significant reduction and cyclization steps not typically initiated from an aldehyde on a pre-formed triazole ring.

Dihydropyridophthalazinone Architectures

Dihydropyridophthalazinone scaffolds are complex nitrogen-containing heterocycles. Their synthesis often involves the condensation of hydrazine (B178648) derivatives with keto-acids or related precursors. A literature survey indicates that multicomponent reactions are a common strategy for accessing related dihydropyridine (B1217469) structures, frequently employing an aldehyde as one of the key components in a Hantzsch-type reaction. beilstein-journals.orgnih.gov In these reactions, the aldehyde condenses with a β-ketoester and an ammonia (B1221849) source. beilstein-journals.org

While a specific protocol starting from this compound to form a dihydropyridophthalazinone was not identified in the reviewed literature, a plausible multicomponent approach could theoretically be designed. Such a reaction might involve the condensation of the triazole carbaldehyde, a suitable active methylene (B1212753) compound (like a β-ketoester), and a hydrazine derivative, such as phthalhydrazide, to construct the desired framework.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are a cornerstone of modern synthetic and medicinal chemistry. This compound is an ideal candidate for the aldehyde component in various MCRs due to its reactive carbonyl group. nih.govtandfonline.comresearchgate.net

A prominent example is its use in the four-component synthesis of pyrano[2,3-c]pyrazoles. ut.ac.irnih.govtandfonline.comresearchgate.net In a typical sequence, the reaction involves an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate (B1144303).

The reaction mechanism generally proceeds through a series of sequential transformations:

Knoevenagel Condensation: The reaction is often initiated by the base-catalyzed condensation between the aldehyde (this compound) and an active methylene compound like malononitrile. This step forms an electron-deficient alkene intermediate. beilstein-journals.org

Pyrazolone (B3327878) Formation: Concurrently, the β-ketoester and hydrazine hydrate condense to form a pyrazolone intermediate.

Michael Addition: The pyrazolone intermediate then acts as a nucleophile in a Michael addition to the activated alkene formed in the Knoevenagel step.

Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, followed by tautomerization, to yield the final, stable dihydropyrano[2,3-c]pyrazole product. ut.ac.ir

The use of this compound in such MCRs allows for the direct incorporation of the 4-methyl-1,2,4-triazole moiety into the final product, providing a straightforward route to novel and highly functionalized heterocyclic compounds.

Reaction TypeComponentsKey IntermediateFinal Scaffold
Four-Component ReactionThis compound, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateKnoevenagel adduct, PyrazoloneDihydropyrano[2,3-c]pyrazole

Mechanistic Insights into MCRs Utilizing this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. The aldehyde functional group of this compound makes it a valuable component in such reactions. While specific mechanistic studies detailing the role of this particular aldehyde in MCRs are not extensively documented in the literature, a general mechanistic pathway can be proposed based on the known reactivity of aldehydes in these transformations.

Typically, the reaction mechanism commences with the activation of the carbonyl group of the aldehyde. In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from another component in the reaction mixture, such as an amine or an enol. This initial bond formation is often the first step in a cascade of reactions that ultimately leads to the final complex product. For instance, in an Ugi-type reaction, the aldehyde would react with an amine to form a Schiff base (imine), which is then attacked by an isocyanide and a carboxylic acid. In a Hantzsch-type dihydropyridine synthesis, the aldehyde condenses with two equivalents of a β-ketoester in the presence of ammonia. The specific pathway is dictated by the precise combination of reactants and catalysts employed.

The 4-methyl-1,2,4-triazole moiety generally remains intact throughout these transformations, acting as a significant structural component of the final molecule. Its electronic properties can influence the reactivity of the aldehyde group and the stability of intermediates formed during the reaction cascade.

Application of Heterogeneous Catalysis in MCRs (e.g., HPA-Montmorillonite-KSF)

Heterogeneous catalysts are increasingly favored in organic synthesis due to their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability, aligning with the principles of green chemistry. jocpr.com Montmorillonite clays (B1170129), such as Montmorillonite-KSF, are well-established solid acid catalysts used in a variety of organic transformations, including those involving aldehydes. jocpr.comresearchgate.net These clays possess both Brønsted and Lewis acid sites which can effectively catalyze reactions that are traditionally promoted by homogeneous acids. jocpr.com

While the specific application of heteropoly acid (HPA) modified Montmorillonite-KSF as a catalyst in multicomponent reactions involving this compound is not explicitly detailed in available research, its potential utility can be inferred. The advantages of using such a catalyst include:

Enhanced Acidity: Doping the clay with HPAs can significantly increase the catalyst's acidity, potentially leading to higher reaction rates and yields.

Mild Reaction Conditions: These catalysts often allow reactions to proceed under milder conditions, reducing energy consumption and the formation of side products. jocpr.com

High Selectivity: The defined pore structure and active sites of the catalyst can impart high regio- and stereoselectivity.

Eco-Friendly Process: The ability to recover and reuse the catalyst minimizes chemical waste, making the synthetic process more environmentally benign. jocpr.com

In a typical MCR, the Montmorillonite-KSF catalyst would activate the aldehyde component, facilitating the initial condensation step and subsequent cyclization or addition reactions required to form the final product. jocpr.com

Scalability of Synthesis Protocols (e.g., Gram-Scale Synthesis)

The utility of a synthetic building block like this compound is greatly enhanced if it can be used in protocols that are scalable. The ability to produce derivatives on a gram-scale or larger is crucial for applications in medicinal chemistry and materials science, where significant quantities of a compound are often required for evaluation.

Research on related triazole aldehydes has demonstrated that scalable syntheses are achievable. For example, a one-step, multigram-scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole has been successfully developed. mdpi.comresearchgate.net This process highlights key considerations for scalability, including the use of readily available starting materials, simple reaction setups, and straightforward purification methods like filtration, which avoid tedious chromatographic separations. mdpi.com

Applying these principles to reactions utilizing this compound, the development of scalable protocols would likely focus on:

Solvent Selection: Choosing solvents that facilitate both the reaction and the isolation of the product is critical.

Purification Strategy: Developing non-chromatographic purification methods such as crystallization or precipitation is often essential for large-scale work.

The successful gram-scale synthesis of various triazole derivatives reported in the literature suggests that similar scalable protocols could be developed for reactions involving this compound. isres.org

Role in the Design of Novel Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug design. nih.gov The 1,2,4-triazole (B32235) ring is a well-documented non-classical bioisostere, frequently used to mimic amide bonds. nih.gov Depending on the substitution pattern, triazoles can replicate the steric and electronic features of both trans- and cis-amide conformations. nih.gov

The this compound serves as a valuable precursor for introducing the 1,2,4-triazole scaffold as a bioisosteric replacement. The carbaldehyde group acts as a versatile chemical handle, allowing for its covalent attachment to other molecular fragments through various chemical transformations, such as:

Reductive amination to form amine linkages.

Wittig-type reactions to form alkenes.

Condensation reactions to form imines or other heterocyclic systems.

By incorporating the 4-methyl-1,2,4-triazole moiety, medicinal chemists can modulate a compound's properties. The triazole ring is metabolically stable and can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at a biological target. unimore.it Replacing a labile group, such as an ester or amide, with a robust triazole ring can improve a drug candidate's pharmacokinetic profile by increasing its resistance to enzymatic degradation. unimore.it While specific examples deriving from this compound are not prominent, the foundational principles of bioisosterism strongly support its potential in designing novel therapeutic agents with improved potency, selectivity, and metabolic stability. nih.govresearchgate.net

Coordination Chemistry and Potential Material Science Applications

4-Methyl-4H-1,2,4-triazole-3-carbaldehyde as a Ligand in Metal Complex Formation

This compound possesses multiple potential coordination sites, making it a versatile ligand for the formation of metal complexes. The triazole ring itself contains three nitrogen atoms, each with a lone pair of electrons available for donation to a metal center. The nitrogen atoms at the 1- and 2-positions are often involved in bridging between metal ions, leading to the formation of polynuclear complexes or coordination polymers. The methyl group at the 4-position influences the steric and electronic properties of the ligand, which can affect the geometry and stability of the resulting complexes.

Furthermore, the carbaldehyde group at the 3-position introduces an oxygen atom as another potential donor site. This allows the ligand to act as a bidentate chelating agent, coordinating to a metal ion through one of the triazole nitrogens and the carbonyl oxygen. This chelation can enhance the stability of the resulting metal complex.

The versatility of 1,2,4-triazole-based ligands in coordination chemistry is well-documented. For instance, Schiff bases derived from 4-amino-1,2,4-triazole (B31798) derivatives readily form stable complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). ekb.egekb.eg In these complexes, the triazole ring and the imine nitrogen of the Schiff base are typically involved in coordination. While direct studies on the coordination of this compound are limited, the known chemistry of similar triazole derivatives suggests that it would readily form stable complexes with a range of metal ions.

The coordination behavior can also be influenced by the reaction conditions, such as the choice of metal salt, solvent, and temperature. The presence of different anions in the metal salt can also dictate the final structure of the complex, sometimes participating in the coordination sphere.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Resulting Structure
MonodentateN1 or N2 of triazole ringSimple mononuclear complexes
Bidentate BridgingN1 and N2 of triazole ringDinuclear or polynuclear complexes, coordination polymers
Bidentate ChelatingN2 of triazole and O of aldehydeStable mononuclear complexes
TridentateN1, N2 of triazole and O of aldehydePolynuclear complexes with enhanced stability

Formation of Polymeric Structures and Supramolecular Assemblies Involving the Compound

The ability of 1,2,4-triazole (B32235) ligands to bridge metal centers is a key feature that enables the construction of coordination polymers and supramolecular assemblies. The N1 and N2 atoms of the triazole ring are suitably positioned to link metal ions, leading to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

For this compound, the bridging capability of the triazole ring, potentially in conjunction with the coordinating aldehyde group, could give rise to a variety of polymeric architectures. The structure of these polymers would be influenced by the coordination geometry of the metal ion, the stoichiometry of the reaction, and the presence of counter-ions or solvent molecules that can participate in hydrogen bonding or act as templates.

The formation of such polymeric and supramolecular structures is of significant interest for the development of new materials with applications in areas such as gas storage, separation, and sensing. The precise control over the assembly process is crucial for tuning the properties of these materials.

Catalytic Activity of Metal Complexes Derived from this compound

Metal complexes derived from 1,2,4-triazole ligands, particularly Schiff base derivatives, have shown promise as catalysts in various organic transformations. mdpi.com The catalytic activity of these complexes is attributed to the ability of the metal center to coordinate with substrates and facilitate their conversion to products. The ligand plays a crucial role in modulating the electronic and steric environment of the metal ion, thereby influencing its catalytic performance.

While specific catalytic studies on complexes of this compound are not widely reported, it is plausible that its metal complexes could exhibit catalytic activity. For example, Schiff bases formed by the condensation of this compound with various amines would result in ligands with multiple donor sites capable of stabilizing catalytically active metal centers.

These complexes could potentially catalyze a range of reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, copper(II) complexes of Schiff bases derived from other aldehydes have been shown to be effective catalysts for the oxidation of alcohols. researchgate.net Similarly, palladium complexes are well-known for their catalytic prowess in cross-coupling reactions.

The investigation into the catalytic applications of metal complexes of this compound and its derivatives represents a promising avenue for future research. The synthesis of a library of such complexes and the screening of their catalytic activity in various organic reactions could lead to the discovery of novel and efficient catalysts.

Table 2: Potential Catalytic Applications of Metal Complexes Derived from this compound Schiff Bases

Metal IonPotential Reaction CatalyzedRationale
Copper(II)Oxidation of alcohols, Cycloaddition reactionsRedox activity and ability to coordinate organic substrates.
Palladium(II)C-C cross-coupling reactions (e.g., Suzuki, Heck)Well-established catalytic activity in forming carbon-carbon bonds.
Cobalt(II)Epoxidation of alkenes, Polymerization reactionsAbility to activate molecular oxygen and initiate polymerization.
Zinc(II)Aldol condensation, TransesterificationLewis acidity facilitates nucleophilic attack on carbonyl groups.

Computational and Theoretical Investigations of 4 Methyl 4h 1,2,4 Triazole 3 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within the scientific literature, there are no specific DFT calculation results available for 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A large Egap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Regrettably, specific FMO analysis and the corresponding Egap value for this compound have not been reported in the available scientific literature.

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These include Ionization Potential (IP), Electron Affinity (EA), Chemical Potential (µ), and Electronegativity (χ).

Ionization Potential is the minimum energy required to remove an electron from a molecule in its gaseous state. It is a measure of a molecule's ability to donate an electron. A lower IP indicates a greater tendency to act as an electron donor.

Chemical Potential describes the tendency of a substance to undergo a change, such as a chemical reaction. In the context of DFT, it is related to the flow of electrons from a region of high chemical potential to one of low chemical potential.

Electronegativity is a measure of the tendency of an atom to attract a bonding pair of electrons. For a molecule, it reflects its ability to attract electrons.

Electron Affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. A higher EA indicates a greater ability of a molecule to accept an electron.

As with the FMO analysis, specific, calculated values for these quantum chemical descriptors for this compound are not available in the current body of scientific research. While studies on related 1,2,4-triazole (B32235) derivatives exist, the strict focus of this article on the specified compound prevents the inclusion of that data.

Elucidation of Molecular Stability and Reactivity based on Quantum Chemical Descriptors

Global Chemical Hardness (η)

Global chemical hardness (η) is a fundamental concept in conceptual DFT that quantifies the resistance of a molecule to a change in its electron distribution or a change in its number of electrons. It is calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) using the formula:

η = (ELUMO - EHOMO) / 2

Analysis of various derivatives of the 4-methyl-4H-1,2,4-triazole core reveals how substitutions can modulate chemical hardness. nih.gov Generally, molecules with a large HOMO-LUMO energy gap are considered "hard," implying they are less likely to undergo chemical reactions. researchgate.net

Table 1: Calculated Global Chemical Hardness for 1,2,4-Triazole Derivatives Note: Data for illustrative purposes based on derivatives.

Compound Derivative EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Global Chemical Hardness (η) (eV)
Derivative A nih.gov -7.128 -1.491 5.637 2.819
Derivative B nih.gov -6.973 -1.358 5.615 2.808
Electrophilicity (ω)

The global electrophilicity index (ω) measures the ability of a molecule to accept electrons, characterizing its energy lowering upon acting as an electrophile. It is a critical descriptor for predicting how a molecule might interact with biological nucleophiles. The electrophilicity index is calculated from the chemical potential (μ) and the chemical hardness (η):

ω = μ² / (2η)

where the chemical potential is given by μ = (EHOMO + ELUMO) / 2 .

A high electrophilicity value suggests a molecule is a strong electrophile. This property is particularly relevant for drug design, as it can indicate the potential for covalent bond formation or strong electrostatic interactions with protein targets. Quantum chemical calculations on various 1,2,4-triazole derivatives have been used to determine these parameters. researchgate.net

Table 2: Calculated Electrophilicity for 1,2,4-Triazole Derivatives Note: Data for illustrative purposes based on derivatives.

Compound Derivative Chemical Potential (μ) (eV) Global Chemical Hardness (η) (eV) Electrophilicity (ω) (eV)
Derivative A nih.gov -4.310 2.819 3.287
Derivative B nih.gov -4.166 2.808 3.092
Global Chemical Softness (S)

Global chemical softness (S) is the reciprocal of global chemical hardness (S = 1/η). It indicates the polarizability of a molecule and its propensity to have its electron cloud distorted by an external field. A molecule with a high softness value is considered "soft" and is generally more reactive than a hard molecule. researchgate.net This is because a smaller energy gap between the HOMO and LUMO facilitates electron transfer. researchgate.net

The softness of a molecule is a key indicator of its chemical reactivity and kinetic stability. arabjchem.org By calculating the softness, researchers can gain a comparative understanding of the reactivity of different derivatives within the 1,2,4-triazole family.

Table 3: Calculated Global Chemical Softness for 1,2,4-Triazole Derivatives Note: Data for illustrative purposes based on derivatives. | Compound Derivative | Global Chemical Hardness (η) (eV) | Global Chemical Softness (S) (eV⁻¹) | |---|---|---|---| | Derivative A nih.gov | 2.819 | 0.355 | | Derivative B nih.gov | 2.808 | 0.356 | | Derivative C nih.gov | 2.309 | 0.433 |

Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds like this compound and its derivatives, MD simulations provide critical insights into their conformational dynamics and the stability of their interactions with biological targets, such as proteins or enzymes. arabjchem.org

These simulations can validate the stability of binding poses predicted by molecular docking. arabjchem.org For example, in a study of 1,2,4-triazole derivatives as potential antioxidant agents, MD simulations were performed for 100 nanoseconds to evaluate the stability of the ligand-protein complexes. pensoft.net Researchers analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine if the complex remains stable throughout the simulation. A stable RMSD suggests that the ligand remains securely bound within the active site. pensoft.net

Furthermore, MD simulations can reveal the flexibility of the ligand and the protein, showing how they adapt to each other's presence. This dynamic view of the interaction is crucial for understanding the underlying mechanism of binding and for designing more effective inhibitors. pensoft.net

In Silico Approaches to Chemical Design and Target Interaction Analysis (e.g., Protein-Ligand Docking)

In silico methods, particularly protein-ligand docking, are indispensable tools in modern drug discovery and chemical design for predicting how a small molecule (ligand) binds to the active site of a target protein. rsc.org For derivatives of the 4-Methyl-4H-1,2,4-triazole scaffold, molecular docking is widely used to screen for potential biological activity and to understand structure-activity relationships. nih.govekb.egijper.org

The process involves placing the 3D structure of the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. researchgate.net A lower binding energy generally indicates a more favorable and stable interaction. nih.gov Studies on various 1,2,4-triazole derivatives have demonstrated their potential as inhibitors for a range of targets, including enzymes implicated in cancer and microbial infections. nih.govnih.gov

For instance, docking studies of bis-1,2,4-triazoles with thymidine (B127349) phosphorylase, an enzyme involved in tumor growth, helped to identify key interactions between the ligands and amino acid residues in the active site. nih.gov These interactions often include hydrogen bonds and hydrophobic contacts, which are critical for binding affinity. arabjchem.org The results from docking can guide the synthesis of new derivatives with improved potency by modifying the ligand structure to enhance these key interactions. nih.gov

Advanced Research Directions and Methodological Innovations

Development of Asymmetric Synthetic Strategies for Chirality Control in Derived Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. The aldehyde group of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde serves as a key handle for introducing chirality. Advanced research is focused on asymmetric transformations of this aldehyde to produce chiral alcohols, amines, and other derivatives with high stereocontrol.

One promising approach is the use of chiral catalysts in nucleophilic addition reactions to the carbonyl group. For instance, chiral phosphoric acids have been successfully employed in the atroposelective synthesis of N-aryl 1,2,4-triazoles through asymmetric cyclodehydration reactions, achieving high enantiomeric ratios (up to 91:9 er), which can be further enhanced to ≥99:1 er through recrystallization. nih.gov This catalytic strategy could be adapted for this compound to control the stereochemistry of additions to its aldehyde group. The development of such methods is crucial as stable atropisomers containing a triazole core have demonstrated significantly different binding affinities for their biological targets. nih.gov

Table 1: Asymmetric Reactions Applicable to this compound

Reaction Type Chiral Catalyst Example Potential Chiral Product Significance
Asymmetric Aldol Reaction Proline-based organocatalysts Chiral β-hydroxy ketones Creation of complex chiral backbones.
Asymmetric Allylation Chiral BINOL-derived reagents Chiral homoallylic alcohols Introduction of a versatile functional group.
Asymmetric Reduction Chiral oxazaborolidine catalysts (CBS) Chiral secondary alcohols Access to enantiopure alcohol derivatives.

Exploration of Novel Catalytic Systems for this compound Transformations

The transformation of this compound into more complex molecules often relies on the use of advanced catalytic systems. The triazole ring itself, along with its substituents, can be modified through various cross-coupling reactions, significantly expanding the chemical space accessible from this starting material.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are particularly effective for forming C-C bonds with 1,2,4-triazole (B32235) cores. nih.gov For example, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been successfully coupled with a variety of boronic acids in the presence of a Pd(PPh₃)₄ catalyst to produce highly conjugated systems with interesting photophysical properties. nih.govnih.gov These methods could be applied to derivatives of this compound where the aldehyde is first protected, allowing for modification of other positions on the molecule before deprotection and further functionalization. Theoretical studies using Density Functional Theory (DFT) have also been used to investigate the structural and electronic properties of palladium(II) complexes with 4-methyl-4H-1,2,4-triazole-3-thiol, providing insights into the bonding between palladium and the triazole ring, which is crucial for catalyst design.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

Modern drug discovery and materials science demand the rapid synthesis and screening of large numbers of compounds. Flow chemistry and high-throughput synthesis are powerful tools for achieving this, and this compound is an ideal candidate for integration into these workflows. Its aldehyde functionality allows for a wide range of derivatization reactions, making it a versatile building block for creating chemical libraries.

Continuous flow reactors have been utilized for the high-throughput synthesis of 1,2,4-triazole libraries. rsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, better selectivity, and improved safety compared to batch processes. The synthesis can involve a low-temperature coupling step followed by a high-temperature cyclization to form the triazole ring in a continuous process. rsc.org The aldehyde group of the target compound can be readily converted into imines, which can then undergo further reactions, or used in multicomponent reactions within a flow system to rapidly generate molecular diversity. mdpi.com This approach significantly shortens the drug discovery cycle by enabling the rapid generation and purification of compound libraries. rsc.orgunimi.it

Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure of this compound and its derivatives is essential for understanding their chemical properties and biological activities. A combination of advanced spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

¹H NMR spectra provide information on the number and connectivity of protons. For 1,2,4-triazole derivatives, characteristic signals include the aldehyde proton (CHO), the methyl group protons (N-CH₃), and the triazole ring proton. urfu.ru

¹³C NMR spectra reveal the carbon skeleton of the molecule, with distinct chemical shifts for the carbonyl carbon, the triazole ring carbons, and the methyl carbon. urfu.ru

Infrared (IR) spectroscopy is used to identify key functional groups. A strong absorption band corresponding to the C=O stretch of the aldehyde is a key diagnostic feature. Other characteristic bands include C=N and C-H stretching vibrations. researchgate.net

Table 2: Typical Spectroscopic Data for 1,2,4-Triazole Carbaldehyde Derivatives

Technique Functional Group Typical Chemical Shift / Wavenumber Reference
¹H NMR Aldehyde (CHO) δ 10.14 ppm mdpi.com
¹H NMR Triazole Ring (CH) δ 8.15 ppm mdpi.com
¹H NMR N-Methyl (N-CH₃) δ ~4.0 ppm nih.gov
¹³C NMR Carbonyl (C=O) δ 185.2 ppm mdpi.com
¹³C NMR Triazole Ring (C-H) δ 147.8 ppm mdpi.com
IR Carbonyl (C=O) Stretch ~1700 cm⁻¹ mdpi.com

Applications in Chemical Biology as Probes for Biological Pathway Investigation

The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. nih.gov The aldehyde functionality of this compound adds a reactive component, making it a valuable tool for chemical biology research, particularly for developing chemical probes to investigate biological pathways.

The aldehyde group can readily react with nucleophilic residues in biomolecules, such as the amine groups of lysine residues or the thiol groups of cysteine residues, through the formation of Schiff bases or thioacetals, respectively. This reactivity can be exploited to design covalent inhibitors or activity-based probes for specific enzymes. For instance, it has been suggested that triazole-4-carbaldehyde derivatives may inhibit enzymes by forming Schiff bases with amine groups in the enzyme's polypeptide chain. researchgate.net By attaching a reporter tag (e.g., a fluorophore or a biotin molecule) to the triazole scaffold, derivatives of this compound can be used to label, visualize, and isolate their protein targets, thereby helping to elucidate their biological function and role in disease pathways. The inherent biological activities of the triazole core, which include antimicrobial and anticancer properties, make these probes particularly interesting for studying pathways related to infection and cell proliferation. mdpi.comresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-methyl-4H-1,2,4-triazole-3-carbaldehyde, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 4-amino-1,2,4-triazole derivatives with aldehydes under reflux in ethanol with glacial acetic acid as a catalyst. For example, substituted benzaldehydes react with 4-amino-triazole precursors in ethanol under reflux for 4–6 hours, followed by solvent evaporation and filtration . Key parameters include:
  • Temperature : 80–100°C (reflux conditions).
  • Catalyst : 5–10 drops of glacial acetic acid per 0.001 mol substrate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the aldehyde proton (δ ~9.8 ppm) and triazole ring carbons (δ ~150–160 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm1^{-1}) and triazole C=N (1540–1600 cm1^{-1}) .
  • X-ray Crystallography : SHELX software refines crystal structures, with hydrogen-bonding networks (e.g., N–H···O interactions) analyzed via ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can mechanistic pathways for triazole-aldehyde reactivity be elucidated in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps (e.g., Fukui functions for nucleophilic/electrophilic sites) .
  • Kinetic Studies : Monitor reaction progress via HPLC at varying pH and temperatures. For example, aldehyde participation in Knoevenagel condensations shows rate dependence on base strength (e.g., piperidine vs. DBU) .

Q. What strategies are effective in evaluating the biological activity of this compound against microbial targets?

  • Methodological Answer :
  • Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against E. coli and S. aureus in Mueller-Hinton broth (24–48 hrs incubation). Triazole derivatives often show MIC values <50 µg/mL due to membrane disruption .
  • Molecular Docking : AutoDock Vina simulates binding to fungal CYP51 (lanosterol 14α-demethylase), with binding energies < -8 kcal/mol indicating strong inhibition .

Q. How does the compound’s stability vary under acidic or oxidative conditions, and what degradation products form?

  • Methodological Answer :
  • Stability Studies : Accelerated degradation tests in 0.1M HCl/NaOH at 40°C for 14 days, monitored via HPLC-MS. Major degradation products include 4-methyl-1,2,4-triazole (m/z 98) and carboxylic acid derivatives .
  • Electrochemical Analysis : Cyclic voltammetry in 0.1M H2_2SO4_4 shows oxidation peaks at +1.2 V vs. Ag/AgCl, correlating with aldehyde group reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.